4-Methoxythiazole
Overview
Description
4-Methoxythiazole is a chemical compound with the molecular formula C4H5NOS and a molecular weight of 115.15 . It is used in scientific research and exhibits complexity and diversity in its applications.
Synthesis Analysis
4-Methoxythiazole can be synthesized from Sodium Methoxide and 4-Bromothiazole . A study also mentions the synthesis of 4-methoxy-phenylthiazole-2-amine derivatives as acetylcholinesterase inhibitors .Molecular Structure Analysis
The thiazole ring in 4-Methoxythiazole consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
4-Methoxythiazole derivatives have been designed and synthesized for their inhibitory activities against acetylcholinesterase in vitro . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis
4-Methoxythiazole has a predicted boiling point of 176.7±13.0 °C and a predicted density of 1?±.0.06 g/cm3. Its pKa value is predicted to be 1.84±0.10 .Scientific Research Applications
Cholinesterase Inhibitors
- Application: A study by Arfan et al. (2018) explored the enzymatic potential of triazoles derived from 4-Methoxythiazole. These compounds were found to be effective cholinesterase inhibitors, which can be significant in treating diseases like Alzheimer's.
Anti-Quorum Sensing Compound
- Application: The anti-quorum sensing and antibacterial properties of a 4-Methoxythiazole derivative were investigated in a study by More et al. (2012). This research is crucial for developing strategies against bacterial infections, particularly those involving biofilm formation.
Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors
- Application: Research by Musser et al. (1987) found that benzoheterocyclic derivatives of 4-Methoxythiazole act as inhibitors for certain enzymes and leukotrienes. These findings are relevant for developing treatments for inflammatory and respiratory conditions.
Corrosion Inhibition
- Application: The use of 4-Methoxythiazole derivatives in corrosion inhibition was demonstrated in a study by Bentiss et al. (2009). They found these compounds to be highly effective in preventing mild steel corrosion, which is vital in industrial applications.
Anticancer Agents
- Application: Aminothiazole-paeonol derivatives, related to 4-Methoxythiazole, showed high anticancer potential in a study by Tsai et al. (2016). Their research revealed these compounds' effectiveness against various cancer cell lines, indicating potential for cancer treatment development.
Corrosion Inhibitors in Acid Media
- Application: The study of triazole derivatives of 4-Methoxythiazole as corrosion inhibitors in acid media was conducted by Li et al. (2007). Their findings are essential for protecting materials in acidic environments.
Antimicrobial Activity
- Application: The development of new compounds based on 4-Methoxythiazole for pharmaceutical applications was discussed by Samelyuk and Kaplaushenko (2013).
The scientific research applications of 4-Methoxythiazole are varied and significant. Here are some key findings based on recent studies:
Anti-Quorum Sensing and Antibacterial Activity
- A study by More et al. (2012) synthesized 4-(o-methoxyphenyl)-2-aminothiazole and found it effective against bacterial strains, demonstrating quorum sensing mediated inhibition of biofilm in Pseudomonas aeruginosa. This application is crucial for combating bacterial infections and biofilm-related issues.
Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors
- Research by Musser et al. (1987) involved synthesizing benzoheterocyclic derivatives of 4-Methoxythiazole, revealing their potential as leukotriene D4 antagonists and 5-lipoxygenase inhibitors. These properties are particularly relevant in treating inflammatory conditions and respiratory disorders.
Cholinesterase Inhibitors
- A study conducted by Arfan et al. (2018) on S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols highlighted their excellent cholinesterase inhibitory potential. These compounds could be significant in treating neurodegenerative diseases like Alzheimer's.
Corrosion Inhibition
- Bentiss et al. (2009) found that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole effectively inhibits corrosion in mild steel, especially in hydrochloric acid medium. This discovery is crucial in materials science and engineering, particularly in protecting industrial equipment.
Anticancer Agents
- Novel aminothiazole-paeonol derivatives related to 4-Methoxythiazole were synthesized and evaluated for their anticancer potential against various cancer cell lines in a study by Tsai et al. (2016). These compounds showed high potency, suggesting their potential as leads in anticancer drug development.
Corrosion Inhibitors in Acid Media
- A study by Li et al. (2007) on triazole derivatives as corrosion inhibitors in acid media revealed the importance of these compounds in protecting materials in acidic environments.
Safety And Hazards
properties
IUPAC Name |
4-methoxy-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-6-4-2-7-3-5-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCMZDPRGOZERZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxythiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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